molecular formula C18H26N4O3S B5664648 N,N-diethyl-3-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]sulfonyl}benzamide

N,N-diethyl-3-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]sulfonyl}benzamide

Cat. No. B5664648
M. Wt: 378.5 g/mol
InChI Key: RUZZYDJLGVGHTB-UHFFFAOYSA-N
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Description

The compound "N,N-diethyl-3-{[(1-ethyl-1H-imidazol-2-yl)methylamino]sulfonyl}benzamide" represents a significant area of interest in medicinal chemistry due to its structural complexity and potential biological activities. Research into this compound and related structures has focused on understanding their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Research has demonstrated the synthesis of compounds with similar structural features, emphasizing the versatility of the imidazolyl and sulfonamido groups in medicinal chemistry. For instance, Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides, highlighting the potential of the 1H-imidazol-1-yl moiety as a substitute for producing specific electrophysiological activity (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through various spectroscopic and crystallographic techniques. For example, Bermejo et al. (2000) synthesized and characterized compounds showcasing the coordination chemistry of similar sulfonamido groups, providing insight into the structural configuration and interaction capabilities of these molecules (Bermejo et al., 2000).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds containing imidazolyl and benzamide groups have been explored through various synthetic routes and reactions. Patel et al. (2009) synthesized fluoro substituted benzothiazoles incorporating sulphonamido quinazolinyl imidazole, showcasing the chemical versatility and potential pharmacological applications of these structures (Patel et al., 2009).

Physical Properties Analysis

The physical properties, including solubility, melting points, and stability, of compounds similar to "N,N-diethyl-3-{[(1-ethyl-1H-imidazol-2-yl)methylamino]sulfonyl}benzamide" have been studied to understand their behavior in different environments and their suitability for various applications.

Chemical Properties Analysis

Investigations into the chemical properties have focused on understanding the reactivity, chemical stability, and interactions of the imidazolyl and sulfonamido functional groups with other chemical entities. This research provides valuable insights into the potential uses of these compounds in chemical synthesis and drug design.

properties

IUPAC Name

N,N-diethyl-3-[(1-ethylimidazol-2-yl)methyl-methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-5-21(6-2)18(23)15-9-8-10-16(13-15)26(24,25)20(4)14-17-19-11-12-22(17)7-3/h8-13H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZZYDJLGVGHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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